![molecular formula C16H22O4 B1343583 Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate CAS No. 898757-42-1](/img/structure/B1343583.png)
Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate
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Description
Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate, also known as EEPO, is an organic compound belonging to the class of esters. It is a colorless, water-soluble liquid with a characteristic odor. EEPO is a widely used compound in the synthesis of various chemical compounds and drugs. It is also used in the production of flavors and fragrances, as well as in the manufacture of various industrial products. EEPO is a versatile compound with numerous applications in the scientific and industrial fields.
Scientific Research Applications
Crystal and Molecular Structure Studies
Research on related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, highlights the importance of understanding crystal and molecular structures for developing pharmaceuticals and materials with desired properties. These studies are crucial for the synthesis of complex molecules, offering insights into the stability and reactivity of potential intermediates in synthetic routes (Kaur et al., 2012).
Synthesis of Key Intermediates
The synthesis of 4-methoxy-6-valeryl-5,6-dihydro-2-pyrone from ethyl 2-acetoxy-3-oxoheptanoate shows the potential of Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate and related compounds in forming key intermediates for pharmaceuticals, such as pestalotin (Takeda et al., 1977). This demonstrates the compound's relevance in synthesizing biologically active molecules.
Bakers' Yeast Reduction
The study on the reduction of alkyl 6-chloro-3-oxohexanoates using bakers' yeast, which leads to the synthesis of (R)-(+)-α-lipoic acid, underscores the potential of using Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate in stereoselective syntheses. This approach is promising for obtaining enantiomerically pure substances, important in drug synthesis and development (Gopalan & Jacobs, 1990).
Stereoselective Hydrogenation
Research into the stereoselective hydrogenation of the statin precursor ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate illustrates the importance of stereochemistry in the synthesis of pharmaceutical compounds. This process highlights the potential applications of related esters in producing statins, a class of drugs used to lower cholesterol levels (Tararov et al., 2006).
Novel Synthesis Approaches
The novel synthesis of cyclopent-1-enecarboxylates using an intramolecular Horner-Wadsworth-Emmons reaction presents a method that could potentially be applied to Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate for generating cyclopentane derivatives. This method indicates the versatility of similar esters in synthesizing cyclic compounds with potential applications in medicinal chemistry (Krawczyk & Albrecht, 2008).
properties
IUPAC Name |
ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-19-15-11-7-5-9-13(15)14(17)10-6-8-12-16(18)20-4-2/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQGZAIXPYDLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645777 |
Source
|
Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |
CAS RN |
898757-42-1 |
Source
|
Record name | Ethyl 6-(2-ethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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